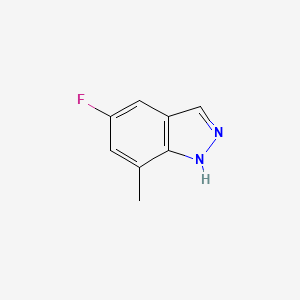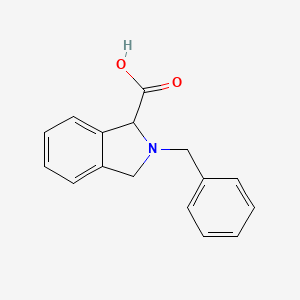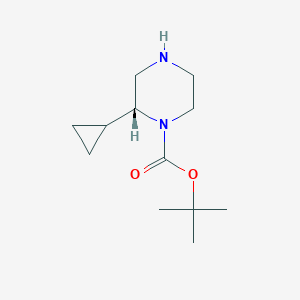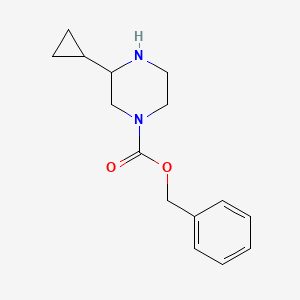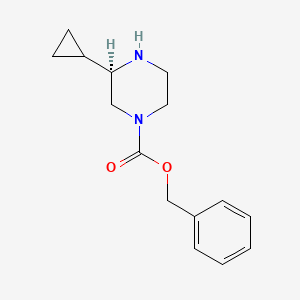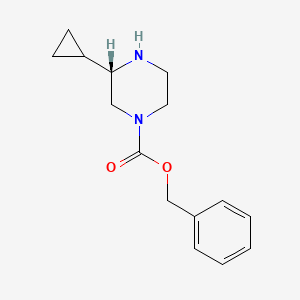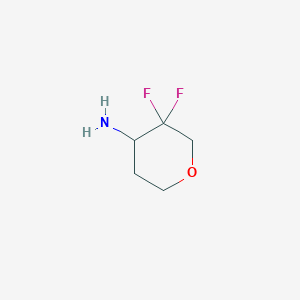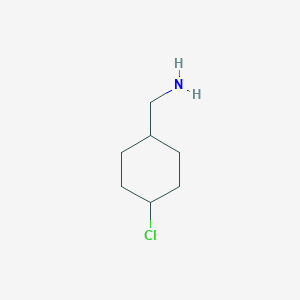
(4-Chlorocyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorocyclohexyl)methanamine: is an organic compound with the molecular formula C7H14ClN It is a derivative of cyclohexylamine, where a chlorine atom is substituted at the 4-position of the cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorocyclohexyl)methanamine typically involves the chlorination of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with chlorine gas under controlled conditions to introduce the chlorine atom at the 4-position of the cyclohexyl ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the desired product, such as distillation or recrystallization, to achieve high purity suitable for industrial applications.
化学反応の分析
Types of Reactions: (4-Chlorocyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexylmethanamine or cyclohexylmethanol.
Substitution: Various substituted cyclohexylmethanamines depending on the nucleophile used.
科学的研究の応用
Chemistry: (4-Chlorocyclohexyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of chlorine substitution on the biological activity of cyclohexylamine derivatives. It may also be used in the development of new bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. It may also serve as a precursor for the synthesis of specialty chemicals used in various applications.
作用機序
The mechanism of action of (4-Chlorocyclohexyl)methanamine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine substitution can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.
類似化合物との比較
Cyclohexylmethanamine: The parent compound without the chlorine substitution.
(4-Methylcyclohexyl)methanamine: A similar compound with a methyl group instead of a chlorine atom at the 4-position.
(4-Fluorocyclohexyl)methanamine: A compound with a fluorine atom at the 4-position.
Uniqueness: (4-Chlorocyclohexyl)methanamine is unique due to the presence of the chlorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The chlorine substitution can enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
(4-chlorocyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-7-3-1-6(5-9)2-4-7/h6-7H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRBKPJJIGMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(Trifluoromethyl)cyclopropyl]phenol](/img/structure/B8211572.png)
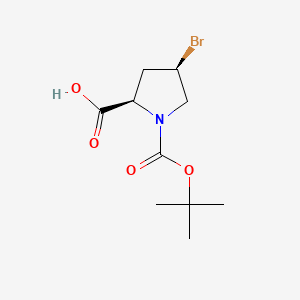
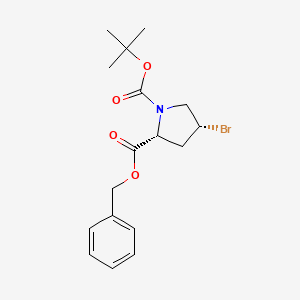
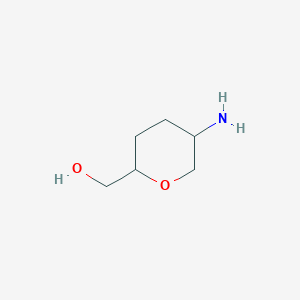
![[(2S,5S)-5-aminooxan-2-yl]methanol](/img/structure/B8211608.png)
